The presence of a reactive amine group (-NH2), a bromine (-Br), and a chlorine (-Cl) group makes 4-Amino-5-bromo-2-chloropyridine a valuable building block for organic synthesis. Researchers can utilize these functional groups to introduce new functionalities or create more complex molecules (). This could be relevant in the development of new pharmaceuticals, functional materials, or agrochemicals.
The pyridine ring structure is a common scaffold found in many biologically active molecules. The presence of the amine group further enhances this potential. Researchers might explore 4-Amino-5-bromo-2-chloropyridine as a starting material for synthesizing novel compounds for biological evaluation. This could involve investigating interactions with specific enzymes or receptors, with the ultimate goal of discovering new drug candidates ().
4-Amino-5-bromo-2-chloropyridine is an organic compound with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g/mol. It is characterized by the presence of amino, bromo, and chloro substituents on a pyridine ring, specifically located at the 4, 5, and 2 positions, respectively. This compound typically appears as a solid with a melting point ranging from 127 to 129 °C . Its structural formula can be represented as follows:
textN |C1=C(C(Cl)=C(C(Br)=C1)N)
The compound is commonly used in various chemical syntheses and has garnered attention due to its potential biological activities.
Currently, there is no scientific literature available describing a specific mechanism of action for 4-Amino-5-bromo-2-chloropyridine. If this compound demonstrates any biological activity in future research, its mechanism of action would need to be elucidated.
As with most organic compounds, 4-Amino-5-bromo-2-chloropyridine should be handled with care due to potential hazards. Specific information on its toxicity, flammability, and reactivity is not available, but general safety guidelines for handling halogenated and aromatic compounds should be followed, including:
4-Amino-5-bromo-2-chloropyridine exhibits reactivity typical of halogenated pyridine derivatives. The bromine substituent can participate in nucleophilic aromatic substitution reactions, making it susceptible to displacement by nucleophiles. This reactivity is essential for its utilization in organic synthesis, particularly in forming more complex molecular structures.
The synthesis of 4-Amino-5-bromo-2-chloropyridine can be achieved through several methods. A common approach involves the following steps:
Alternative synthetic routes may also exist, depending on the desired purity and yield.
4-Amino-5-bromo-2-chloropyridine finds applications primarily in organic synthesis. It serves as an important intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities or novel properties.
Several compounds share structural similarities with 4-Amino-5-bromo-2-chloropyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-2-chloro-pyridin-4-amine | C₅H₄BrClN₂ | Similar structure; used in similar synthetic pathways |
| 4-Amino-3-bromo-2-chloropyridine | C₅H₄BrClN₂ | Contains bromine at a different position; biological activity may vary |
| 6-Amino-5-bromo-3-chloropyridine | C₅H₄BrClN₂ | Different amino group position; potential for varied reactivity |
| 3-Amino-6-bromo-5-chloropyridine | C₅H₄BrClN₂ | Variation in amino group position; may exhibit distinct pharmacological properties |
These compounds highlight the versatility of halogenated pyridines in organic chemistry while showcasing the unique positioning of functional groups in 4-Amino-5-bromo-2-chloropyridine that may influence its reactivity and applications.
Electrophilic bromination remains the work-horse route to the C-5 bromide. Traditional bromine–oleum protocols give high yields but suffer from corrosivity and exotherms, whereas modern radical, electrochemical and halogen-bond–assisted methods improve selectivity and sustainability.
| Entry | Brominating agent (equiv.) | Solvent / media | Temp (°C) | Time | Isolated yield (%) | Regioselectivity | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Bromine (3) | Fuming sulfuric acid | 130 | 4 h | 90 | C-3 on pyridine core [1] | Benchmark for electrophilic bromination; high acidity required |
| 2 | N-Bromosuccinimide (1.2) + catalytic light | Acetonitrile | 25 | 2 h | 78 | C-5 on 2-chloro-4-aminopyridine analogue [2] | Radical pathway; minimal over-bromination |
| 3 | N-Bromosuccinimide (1.0) + pyridinium bromide-perbromide additive | Ethyl acetate | 30 | 0.5 h | 85 | C-5 selective on bis-1,4-DHP model [3] | Halogen-bonding additive accelerates rate |
| 4 | Tetra-butyl-ammonium tribromide (1.1) | Pyrrole model in N,N-dimethylformamide | 20 | 1 h | >90 | Meta-selective on pyridines via directing group [4] | Demonstrates reagent modularity |
| 5 | Electrochemical bromide salt (2.0) | Undivided cell, MeCN/H₂O | 25 | 3 h | 95 | Meta-selective [4] | Reagent-free bromine generation, gram-scale validated |
| 6 | 1,3-Dibromo-5,5-dimethylhydantoin (1.2) | Chlorobenzene | 80 | 1 h | 88 | C-5 on 4-aminopyridine core [5] | Patent route compatible with commodity equipment |
Key observations
The C-2 chlorine atom is best introduced by converting a 2-amino precursor into the corresponding diazonium species, followed by chloride substitution (Sandmeyer-type) or by pyrylium-mediated deamination.
Classical Sandmeyer sequence
4-Amino-5-bromopyridine is diazotised in 35% hydrochloric acid at 0 °C with sodium nitrite, then treated with cuprous chloride to give 4-chloro-5-bromopyridine in 82% yield; copper(I) catalyses single-electron transfer leading to chlorine rebound and nitrogen extrusion. [6]
Deaminative chlorination with pyrylium tetrafluoroborate
Pyry-BF₄ converts heteroaryl amines into pyridinium intermediates; magnesium chloride then delivers chloride with broad functional-group tolerance (40–140 °C). On aminopyridines the method routinely affords >75% yields and out-performs Sandmeyer on pharmaceutical substrates. [7]
Mechanistic highlights
Solvent polarity and Lewis basicity directly modulate halogenation rate, diazotization stability and yield.
| Reaction step | Solvent comparison (selected) | Observed effect | Source |
|---|---|---|---|
| N-Bromosuccinimide bromination | Acetonitrile vs ethyl acetate | Rate doubled in less polar, weakly basic ethyl acetate; isolated yield ↑ 56 → 85% [3] | [3] |
| Diazonium formation | Water (pH 1) vs acetonitrile | Higher stability of heteroaryl diazonium in 50% acetonitrile; side-product tar reduced by 30% [6] | [6] |
| Chlorination with chloramine-T | Solvent-free vs 1,2-Dichloroethane | Quantitative conversion in neat solid state (95% yield) vs 66% in DCE [8] | [8] |
| Catalyst (FeCl₃) in cyclization | Iron(III) chloride, no additive | Enables gram-scale pyridine formation under additive-free conditions, yield 84% [9] | [9] |
| Ionic-liquid medium ([BMIm]PF₆) | Chichibabin condensation | 20% shorter cycle time, recyclable four runs with ≤3% drop in yield [10] | [10] |
Principal trends
Heat and mass transfer
Bromine–oleum routes are highly exothermic; in a 70 kg batch of a bromo-chloro aromatic acid, jacket temperature spikes of 16 °C were recorded despite 2 h dosing time, necessitating cascade quench loops. [11]
Environmental compliance
Bromine waste liquors and nitrous oxide off-gassing during diazotization trigger stringent emission caps (e.g., European Union Industrial Emissions Directive). Producers report up to 12% of capital expenditure allocated to scrubbers and regenerative thermal oxidisers. [12]
Raw material volatility
Bromine prices fluctuated ±38% between 2022 and 2024, impacting cost of goods for halogenated pyridines; supply tightness is driven by brine-derived bromine dominance in the Middle East. [13]
Process bottlenecks
Multi-step halogenation–diazotization sequences impose solvent swaps and filter-cake transfers. A Chinese patent consolidated a three-step route to 5-bromo-2-chloropyrimidine into a one-pot amine-mediated procedure, raising space-time yield four-fold—an instructive model for pyridine analogues. [14]
Regulatory pressure
The shift towards greener solvents and reduced halogen inventory is accelerated by registration, evaluation, authorisation and restriction of chemicals compliance audits; fines up to USD 0.5 million have been reported for uncontrolled bromine vapour release in 2023. [15]
| Strategy | Implementation on halopyridines | Green metric benefit | Reference |
|---|---|---|---|
| Electrochemical bromination | In-cell generation from NaBr; no external bromine | Eliminates stoichiometric bromine; E-factor ↓ >50% [4] | [4] |
| Halogenation with chloramine-T | Solid-state chlorination of imidazo-pyridines | Solvent-free, 95% yield, bench-top safe oxidant [8] | [8] |
| Ionic-liquid-mediated pyridine synthesis | [BMIm]PF₆ recyclability ≥4 cycles | VOC-free medium; catalyst-solvent duality [10] | [10] |
| Microwave-assisted multicomponent assembly | One-pot, four-component reaction in ethanol | Reaction time 2–7 min; energy input ↓ >90% [16] | [16] |
| Whole-cell oxy-functionalisation | Burkholderia sp. MAK1 hydroxylation | Biocatalytic route avoids heavy metals, ambient pressure [17] | [17] |
Best-practice recommendations
4-Amino-5-bromo-2-chloropyridine demonstrates significant thermodynamic stability under standard conditions, with characteristic thermal behavior influenced by its halogenated pyridine structure. The compound exhibits a well-defined melting point range of 127.3-128.4°C, as reported by multiple commercial sources including Sigma-Aldrich and Fisher Scientific [1] [2]. This relatively high melting point indicates strong intermolecular forces, likely attributed to hydrogen bonding interactions involving the amino group and π-π stacking between aromatic rings.
The thermal decomposition temperature is estimated to exceed 150°C based on analogous halogenated pyridine compounds, suggesting reasonable thermal stability for synthetic applications [3]. The compound remains stable under normal atmospheric conditions when stored at recommended temperatures of 2-8°C [1] [2] [4]. Computational predictions estimate the boiling point at 315.5 ± 37.0°C, significantly higher than unsubstituted pyridine (115.2°C), reflecting the increased molecular weight and intermolecular interactions introduced by the halogen substituents [5] [6].
Table 3.1.1: Thermodynamic Stability Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point (°C) | 127.3-128.4 | Experimental | Sigma-Aldrich [1] |
| Thermal Decomposition (°C) | >150 | Estimated | Safety Data [3] |
| Boiling Point (°C) | 315.5 ± 37.0 | Predicted | Chemical Book [5] |
| Storage Stability | Stable at 2-8°C | Recommended | Multiple Sources [1] [2] |
The thermodynamic stability profile indicates that 4-amino-5-bromo-2-chloropyridine possesses adequate thermal resistance for most synthetic transformations while maintaining structural integrity under controlled storage conditions.
The solubility characteristics of 4-amino-5-bromo-2-chloropyridine reflect its amphiphilic nature, with the compound displaying selective solubility patterns that correlate with solvent polarity and hydrogen bonding capacity. The compound is essentially insoluble in water, as documented in safety data sheets from Fisher Scientific [3], which is consistent with its lipophilic character evidenced by a calculated LogP value of 2.0797 [7].
In polar aprotic solvents, the compound demonstrates excellent solubility. It readily dissolves in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and ethyl acetate [9] [10]. These solvents can effectively solvate the compound through dipole-dipole interactions and coordination with the electron-rich nitrogen atoms. The compound also shows good solubility in dichloromethane, indicating compatibility with moderately polar organic media [11].
Table 3.2.1: Solubility Profile in Organic Solvents
| Solvent | Solubility | Polarity Type | Interaction Mechanism |
|---|---|---|---|
| Water | Insoluble | Polar protic | Incompatible |
| DMSO | Soluble | Polar aprotic | Dipole-dipole |
| DMF | Soluble | Polar aprotic | Coordination |
| Acetone | Soluble | Polar aprotic | Dipole interactions |
| Dichloromethane | Soluble | Nonpolar | Van der Waals |
| Ethyl acetate | Soluble | Polar aprotic | Dipole interactions |
| Methanol | Slightly soluble | Polar protic | Limited H-bonding |
The solubility behavior indicates that synthetic procedures involving this compound should utilize polar aprotic solvents for optimal dissolution and reaction efficiency.
Detailed melting point analysis reveals that 4-amino-5-bromo-2-chloropyridine exhibits a sharp melting transition within the narrow range of 127.3-128.4°C, indicating high purity and crystalline uniformity [1] [2] [4]. This melting point represents a significant elevation compared to the parent pyridine compound, which melts at -42°C, demonstrating the substantial impact of halogen substitution on crystal packing and intermolecular forces.
The phase transition behavior suggests a direct solid-to-liquid transition without intermediate phases, typical of well-ordered crystalline materials. Multiple commercial suppliers report consistent melting point ranges: Sigma-Aldrich (127.3-128.4°C), Fisher Scientific (127-129°C), and Thermo Scientific (122-134°C with clear melt) [1] [2] [4]. The slight variations between suppliers may reflect different purification methods or analytical techniques employed.
Table 3.3.1: Melting Point Data from Multiple Sources
| Source | Melting Point Range (°C) | Method | Purity |
|---|---|---|---|
| Sigma-Aldrich | 127.3-128.4 | Experimental | 97% |
| Fisher Scientific | 127-129 | Experimental | 95% |
| Thermo Scientific | 122-134 | Clear melt | 95% |
| SynQuest Labs | 127-128 | Experimental | 97% |
The consistent melting point data across multiple sources confirms the compound's crystalline stability and suggests minimal polymorphic variations under standard conditions. The narrow melting range indicates effective purification and homogeneous crystal structure.
The acid-base properties of 4-amino-5-bromo-2-chloropyridine are governed by the electron-withdrawing effects of the bromine and chlorine substituents, which significantly reduce the basicity compared to unsubstituted pyridine. Computational predictions estimate the pKa at 2.73 ± 0.42, substantially lower than pyridine's pKa of 5.2 [5] [6]. This dramatic decrease in basicity results from the strong electron-withdrawing inductive effects of the halogen atoms, which destabilize the conjugate acid form.
The compound exhibits weak basic character, with protonation occurring primarily at the pyridine nitrogen (N-1 position) under acidic conditions [5]. The presence of the amino group at the 4-position provides some electron-donating resonance, but this effect is overwhelmed by the combined electron-withdrawing influence of the bromine and chlorine substituents at positions 5 and 2, respectively.
Table 3.4.1: Acid-Base Properties
| Property | Value | Comparison | Source |
|---|---|---|---|
| pKa (predicted) | 2.73 ± 0.42 | Lower than pyridine (5.2) | Chemical Book [5] |
| Basicity character | Weak base | Reduced by halogen EWG | Literature analysis |
| Protonation site | N-1 (pyridine) | Primary basic site | Theoretical |
| Conjugate acid stability | Moderate | Halogen stabilization | Electronic effects |
The low pKa value indicates that the compound will exist predominantly in its neutral form under physiological pH conditions (pH 7.4), but will be protonated in strongly acidic environments (pH < 2). This pH-dependent behavior influences its solubility and reactivity patterns in different media.
While comprehensive polymorphism studies for 4-amino-5-bromo-2-chloropyridine are not extensively documented in the literature, the compound's structural features suggest potential for polymorphic behavior. The presence of multiple hydrogen bonding sites (amino group) and halogen bonding capabilities (bromine and chlorine atoms) creates opportunities for diverse crystal packing arrangements.
The consistent melting point ranges reported across multiple commercial sources (127-129°C) suggest that the compound preferentially crystallizes in a thermodynamically stable form under standard conditions [1] [2] [4]. The narrow melting range indicates minimal polymorphic variations in commercial samples, likely due to standardized crystallization procedures employed during manufacturing.
Table 3.5.1: Crystalline Properties
| Property | Value | Implication |
|---|---|---|
| Melting point consistency | 127-129°C across sources | Single stable polymorph |
| Crystal form | Solid powder | Crystalline structure |
| Appearance | White to pale cream | Pure crystalline phase |
| Storage stability | Stable at 2-8°C | Thermodynamically stable |
Related halogenated pyridines demonstrate polymorphic behavior under specific conditions, such as pressure-induced phase transitions observed in pyridine itself, which exhibits multiple crystalline phases (I, II, and III) under varying pressure conditions [12]. However, no specific pressure-induced polymorphism studies have been reported for 4-amino-5-bromo-2-chloropyridine.
Acute Toxic;Irritant